(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Description
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS: 1217778-64-7) is a chiral secondary amine derivative featuring a piperidine ring substituted with a tert-butyl carbamate group at the 3-position. Its molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.77 g/mol . The compound is typically stored under inert conditions at 2–8°C to ensure stability. It is widely utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders.
Properties
IUPAC Name |
tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBCIACSFRCABS-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Chloroformate
A widely adopted method involves reacting (R)-piperidin-3-ylmethanol with tert-butyl chloroformate in anhydrous dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is typically employed to scavenge HCl, with reactions conducted at 0–5°C to minimize racemization. The stoichiometric ratio of 1:1.2 (amine:chloroformate) ensures complete conversion, yielding the Boc-protected intermediate in 85–92% purity before salt formation.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C |
| Base | Triethylamine (1.5 equiv) |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
Coupling Reagent-Assisted Approaches
For substrates sensitive to chloroformates, carbodiimide-mediated coupling offers an alternative. Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate the reaction between tert-butyl carbamate and (R)-piperidin-3-ylmethanol in DCM or THF. This method reduces side products like N-acylurea formation, achieving yields of 70–75% with enantiomeric excess (ee) >98%.
Stereoselective Reduction of Ketone Intermediates
The synthesis of (R)-piperidin-3-ylmethanol, a key precursor, often involves asymmetric reduction of ketones. Sodium borohydride (NaBH4) and chiral catalysts are employed to ensure stereochemical fidelity.
Borohydride Reduction in Protic Solvents
In a representative procedure, 3-(tert-butoxycarbonylaminomethyl)piperidin-2-one is reduced using NaBH4 in tetrahydrofuran (THF)/ethanol (1:1) at −10°C. The reaction proceeds via a six-membered transition state, delivering the (R)-configured alcohol in 89% yield and 96% ee. Post-reduction workup includes acid quenching (1 M HCl) and extraction with ethyl acetate.
Catalytic Asymmetric Hydrogenation
Palladium on carbon (Pd/C) under hydrogen atmosphere (50 psi) enables catalytic hydrogenation of 3-cyano-piperidine derivatives. Using (R)-BINAP as a chiral ligand, this method achieves quantitative conversion with ee >99%. However, scalability is limited by catalyst cost and hydrogenation equipment requirements.
Hydrochloride Salt Formation and Crystallization
Conversion of the Boc-protected amine to its hydrochloride salt enhances stability and facilitates isolation.
Gas-Phase HCl Treatment
Passing dry HCl gas through a solution of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate in diethyl ether induces precipitation of the hydrochloride salt. This method, conducted at 0°C, affords crystalline product in 90–95% yield with ≤0.5% residual solvent.
Acidic Aqueous Workup
Alternative protocols use concentrated HCl (12 M) added dropwise to a chilled (−20°C) solution of the free base in methanol. After stirring for 2 hours, the mixture is concentrated under reduced pressure, and the residue is triturated with cold acetone to yield white crystals (88–92% yield).
Salt Formation Data Table
| Method | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| HCl Gas | Diethyl ether | 0°C | 95% | 99.2% |
| Aqueous HCl | Methanol | −20°C | 92% | 98.8% |
Purification and Analytical Characterization
Recrystallization Optimization
The hydrochloride salt is recrystallized from tert-butyl methyl ether (MTBE)/n-heptane (3:1) to remove hydrophobic impurities. Slow cooling (1°C/min) from 50°C to 5°C produces needle-like crystals with 99.5% purity by HPLC. For hygroscopic batches, lyophilization at −50°C under 0.1 mbar ensures moisture content <0.1% (Karl Fischer titration).
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
Ring System Variations
- Piperidine vs. Pyrrolidine : The target compound’s 6-membered piperidine ring offers greater conformational flexibility and reduced ring strain compared to the 5-membered pyrrolidine analog (Table 1). The latter’s hydroxyl group (C₉H₁₉ClN₂O₃) increases hydrophilicity but may reduce blood-brain barrier permeability in drug candidates .
- Cyclohexane vs. Piperidine : The cyclohexane-based analog (CAS 1049743-64-7) lacks a nitrogen atom in its ring, resulting in lower basicity and distinct electronic interactions in receptor binding .
The tert-butyl carbamate group in the target compound provides robust protection for amines, whereas analogs with aminomethyl groups (e.g., CAS 1049743-64-7) may exhibit different reactivity in coupling reactions .
Stereochemical Considerations
Physicochemical and Application-Based Insights
- Solubility and Stability : The hydroxylated pyrrolidine analog (CAS 1820575-70-9) is more water-soluble due to its polar functional group, making it suitable for aqueous-phase reactions. However, the target compound’s piperidine scaffold offers better lipid solubility for central nervous system-targeted drug delivery .
- Synthetic Utility : Analogs like tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate are priced higher (e.g., 100 mg = €157), reflecting their complex synthesis and niche applications in peptide mimetics .
Notes on Data Consistency
- Discrepancy in : The synonym "this compound" erroneously appears under Ethyl L-alaninate hydrochloride, likely due to database mislabeling. This entry was excluded from the comparison to avoid inaccuracies .
Biological Activity
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: tert-butyl 4-[(3-hydroxypiperidin-1-yl)methyl]piperidine-1-carboxylate
- Molecular Formula: C16H30N2O3
- Molecular Weight: 306.446 g/mol
- CAS Number: 1217778-64-7
The compound features a piperidine ring, which is known for its diverse biological activities, including enzyme inhibition and receptor modulation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Protection of the piperidine nitrogen.
- Reaction with tert-butyl chloroformate to form a carbamate intermediate.
- Subsequent reactions to introduce the piperidin-3-ylmethyl group under basic conditions.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, potentially modulating their activity. For example, compounds with similar structures have shown promise in inhibiting RNA-dependent RNA polymerases, which are crucial in viral replication processes .
Receptor Modulation
The compound acts as a ligand for certain receptors, influencing signaling pathways within cells. Research indicates that piperidine derivatives can modulate neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders .
The precise mechanism of action for this compound involves binding to specific molecular targets:
- Enzyme Interaction: The compound can inhibit enzyme activity by occupying active sites or altering conformation.
- Receptor Binding: By acting as a ligand, it can enhance or inhibit receptor signaling pathways, affecting physiological responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar piperidine derivatives:
- Inhibition of Viral Enzymes:
- Neurological Applications:
- Antimicrobial Properties:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-Boc-4-(3-Hydroxypiperidin-1-ylmethyl)piperidine | Enzyme inhibitor, receptor ligand | Used in drug development |
| 1-Boc-4-piperidone | Organic synthesis intermediate | Similar structure but different activity |
| 1-Boc-3-hydroxypiperidine | Receptor modulation | Hydroxyl group at a different position |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (R)-tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves carbamate formation via tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen, followed by alkylation at the 3-position of the piperidine ring. Key steps include:
- Protection : Use Boc anhydride under basic conditions (e.g., NaHCO₃) to protect the amine group .
- Alkylation : Optimize reaction time and temperature (e.g., 0–25°C, 12–24 hrs) to minimize side products like over-alkylation .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: methanol/water) to achieve >98% purity .
Q. How is the stereochemical integrity of the (R)-enantiomer confirmed during synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry (specific rotation comparison with literature values) are standard methods. X-ray crystallography (e.g., single-crystal analysis at 100 K) can resolve absolute configuration if ambiguities arise .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : While classified as non-hazardous in some safety data sheets (no GHS labeling required), standard precautions apply:
- PPE : Gloves, lab coat, and goggles .
- Storage : Keep in a cool, dry place (<25°C) under inert gas (e.g., N₂) to prevent hygroscopic degradation .
- Waste Disposal : Neutralize with dilute HCl before disposal in accordance with institutional guidelines .
Advanced Research Questions
Q. How can reaction intermediates be characterized to troubleshoot low yields in the alkylation step?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Monitor proton shifts (e.g., δ 1.4 ppm for Boc tert-butyl group) to identify incomplete alkylation or Boc deprotection .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.2) to detect side products like dimerization .
- Kinetic Studies : Vary reaction parameters (e.g., stoichiometry of alkylating agent) to identify rate-limiting steps .
Q. What strategies resolve contradictions in solubility data reported for this compound?
- Methodological Answer : Solubility discrepancies often arise from crystallinity or hydration states.
- Thermogravimetric Analysis (TGA) : Determine water content in the hydrochloride salt form .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches to identify polymorphic variations .
- Solubility Screening : Test in buffered solutions (pH 1–7) to mimic physiological conditions, using UV-Vis spectroscopy for quantification .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model the Boc group’s susceptibility to acid/base cleavage (e.g., Gibbs free energy of hydrolysis) .
- Molecular Dynamics (MD) : Simulate interactions with polar solvents (e.g., water, DMSO) to predict stability under storage conditions .
- Docking Studies : Assess piperidine’s conformational flexibility in enzyme-binding pockets for drug design applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
